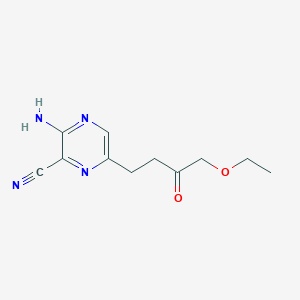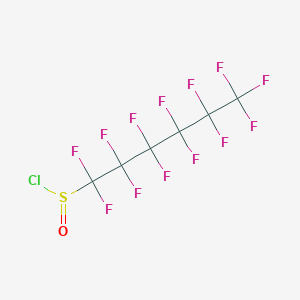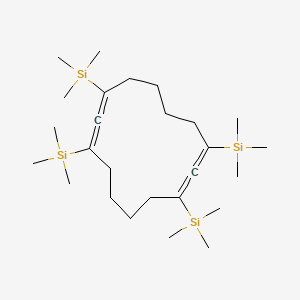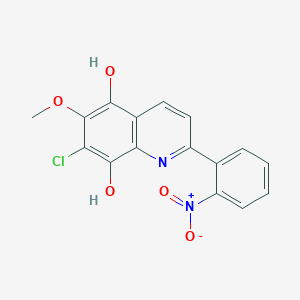![molecular formula C8H11ClO B14583152 6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene CAS No. 61242-35-1](/img/structure/B14583152.png)
6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloroethoxy)bicyclo[310]hex-2-ene is an organic compound with the molecular formula C8H11ClO It features a bicyclic structure with a three-membered and a five-membered ring, and an ether linkage with a chloroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene typically involves the reaction of bicyclo[3.1.0]hex-2-ene with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkage. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The double bond in the bicyclic structure can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium or platinum catalyst under high pressure.
Major Products Formed
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Products with hydroxyl or carbonyl functionalities.
Reduction: Saturated bicyclic compounds.
Scientific Research Applications
6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding or covalent modification.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hex-2-ene: The parent compound without the chloroethoxy group.
6-endo-(Carbomethoxy)bicyclo[3.1.0]hex-2-ene: A derivative with a carbomethoxy group instead of the chloroethoxy group.
Uniqueness
6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene is unique due to the presence of the chloroethoxy group, which imparts distinct reactivity and potential applications compared to its analogs. The ether linkage and chloro group provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
61242-35-1 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
6-(2-chloroethoxy)bicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C8H11ClO/c9-4-5-10-8-6-2-1-3-7(6)8/h1-2,6-8H,3-5H2 |
InChI Key |
LWQUYVBAIPOBTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C2OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14583069.png)
![[5-(But-3-yn-1-yl)furan-2-yl]methanol](/img/structure/B14583074.png)





![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)

![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)


![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
silane](/img/structure/B14583153.png)
